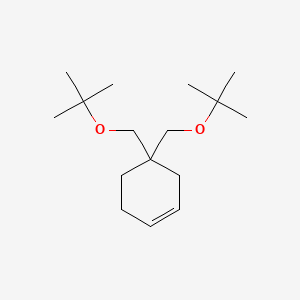![molecular formula C13H25NO2Si B14232165 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole CAS No. 389578-46-5](/img/structure/B14232165.png)
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is a chemical compound with the molecular formula C13H25NOSi. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a tri(propan-2-yl)silyl group attached to the oxygen atom at the 4-position of the oxazole ring and a methyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole typically involves the reaction of 2-methyl-4-hydroxy-1,3-oxazole with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methyl-4-hydroxy-1,3-oxazole+Tri(propan-2-yl)silyl chloride→2-Methyl-4-[tri(propan-2-yl)silyl]oxy-1,3-oxazole+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-{[tri(propan-2-yl)silyl]oxy}-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-diazole: Contains an additional nitrogen atom in the ring.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxadiazole: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is unique due to its specific combination of a silyl group and an oxazole ring, which imparts distinct chemical and physical properties. The presence of the silyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
389578-46-5 |
|---|---|
Fórmula molecular |
C13H25NO2Si |
Peso molecular |
255.43 g/mol |
Nombre IUPAC |
(2-methyl-1,3-oxazol-4-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25NO2Si/c1-9(2)17(10(3)4,11(5)6)16-13-8-15-12(7)14-13/h8-11H,1-7H3 |
Clave InChI |
ULQFHCSPQUFWTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CO1)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

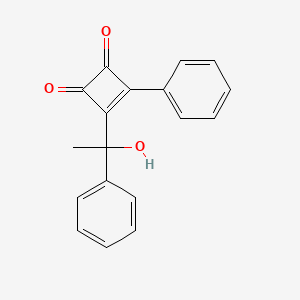
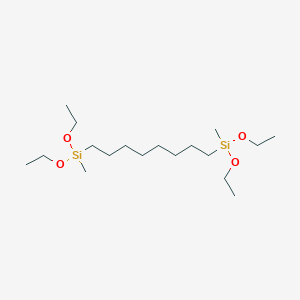

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
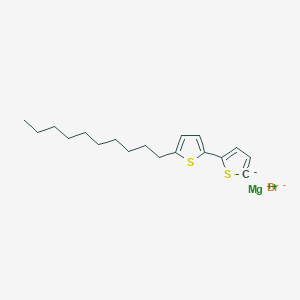
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
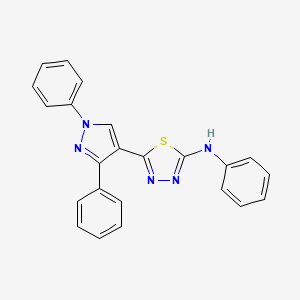
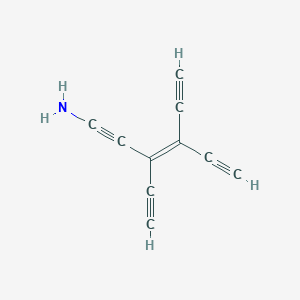
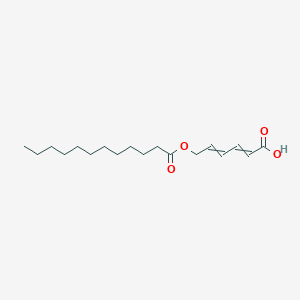
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
